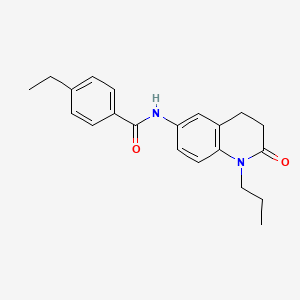

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-13-23-19-11-10-18(14-17(19)9-12-20(23)24)22-21(25)16-7-5-15(4-2)6-8-16/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXYCFCCSKIHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the quinoline derivative with benzoyl chloride in the presence of a base.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit phosphodiesterase enzymes, which play a role in regulating intracellular levels of cyclic nucleotides.

Comparison with Similar Compounds

Key Differences :

- Scaffold: The target compound replaces the 2-aminobenzoic acid scaffold with a tetrahydroquinolin system, which may confer rigidity and influence binding pocket interactions.

- Substituents: Unlike the carboxyphenyl and acylated amino groups in PCAF inhibitors, the target compound features a 4-ethyl benzamide and a propyl-tetrahydroquinolin group. This suggests divergent mechanisms, as carboxyphenyl and acyl chains in compounds are critical for HAT inhibition .

Neuroleptic Benzamide Derivatives

Benzamide-based neuroleptics like amisulpride, tiapride, and sulpiride share a simpler structure with sulfonamide or alkylamino substituents (). For example:

Key Differences :

- Pharmacology : Neuroleptics prioritize dopamine receptor modulation, whereas the target compound’s structure suggests alternative targets (e.g., kinases or epigenetic enzymes) .

Research Findings and Implications

- Structural-Activity Relationships (SAR): highlights that 2-acylamino groups and carboxyphenyl substituents are critical for PCAF HAT inhibition, but acyl chain length is less impactful. The target compound’s lack of these groups implies distinct SAR . The tetrahydroquinolin moiety may enhance bioavailability compared to linear benzamides, as seen in other drug classes (e.g., antimalarials) .

Biological Activity

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its potential as a lead candidate in drug development.

Structural Characteristics

The chemical structure of this compound includes a benzamide moiety and a tetrahydroquinoline framework. The presence of these functional groups is crucial for its biological activity.

Molecular Formula: CHNO

Molecular Weight: 372.5 g/mol

Biological Activities

Research indicates that this compound exhibits significant biological activity. Notable findings include:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess antimicrobial properties. The specific compound in focus has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound's anticancer activity has been evaluated through various in vitro assays. Preliminary results indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.

Antiviral Effects

Research has also explored the antiviral potential of this compound. It has shown promise in inhibiting viral replication in cell cultures, indicating its potential utility in treating viral infections.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. These interactions can modulate various signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar quinoline derivatives:

| Study | Findings |

|---|---|

| In vitro study on antibacterial activity | Demonstrated effectiveness against E. coli and S. aureus at concentrations below 50 µg/mL. |

| Anticancer assay | Showed a reduction in cell viability of cancer cell lines by up to 70% at 25 µM concentration after 48 hours of treatment. |

| Antiviral screening | Inhibited viral replication by 60% in vitro at a concentration of 10 µM against influenza virus strains. |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. This includes:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. How can crystallography aid in understanding the compound’s binding mode?

- Methodology : Co-crystallize the compound with its target protein (e.g., kinase) and solve the structure via X-ray diffraction (resolution ≤ 2.0 Å). Analyze electron density maps (e.g., PyMOL) to identify key interactions (e.g., π-π stacking with phenylalanine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.